3-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]butanamide

Catalog No.
S6865100
CAS No.
1210296-42-6
M.F
C14H17N3O
M. Wt
243.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]butanamide

CAS Number

1210296-42-6

Product Name

3-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]butanamide

IUPAC Name

3-methyl-N-[4-(1H-pyrazol-5-yl)phenyl]butanamide

Molecular Formula

C14H17N3O

Molecular Weight

243.30 g/mol

InChI

InChI=1S/C14H17N3O/c1-10(2)9-14(18)16-12-5-3-11(4-6-12)13-7-8-15-17-13/h3-8,10H,9H2,1-2H3,(H,15,17)(H,16,18)

InChI Key

QNMUIJRHRGQUQU-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)C2=CC=NN2

Canonical SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)C2=CC=NN2

3-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]butanamide is an organic compound characterized by a butanamide backbone, a pyrazole ring, and a phenyl group. The molecular structure includes a methyl group at the third position of the butanamide chain, which contributes to its unique chemical properties. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and receptor modulation.

Future Research Directions

  • Synthesis and characterization of 3-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]butanamide to obtain its physical and chemical properties.
  • Investigation of potential biological activities of the compound through in vitro and in vivo studies.
  • Exploration of the mechanism of action for any identified biological activity.
  • PubChem Entry: A record for 3-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]butanamide exists in the PubChem database, a resource for information on chemical substances and bioassays. However, the PubChem entry does not currently contain any citations or annotations indicating specific research applications [].

  • Oxidation: The compound can be oxidized to form carboxylic acids or ketones using agents like potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction reactions can yield alcohols or amines when treated with reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions can occur at the benzamide group, leading to the formation of various substituted derivatives when reacted with alkyl halides or acyl chlorides.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic medium.
  • Reduction: Sodium borohydride in methanol.
  • Substitution: Alkyl halides in the presence of bases like sodium hydroxide.

Research indicates that 3-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]butanamide exhibits significant biological activity. It has been studied for its potential as an anti-inflammatory, analgesic, and anticancer agent. The compound's mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors, where the pyrazole ring may form hydrogen bonds and π-π interactions, enhancing binding affinity and selectivity.

The synthesis of 3-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]butanamide typically involves several steps:

  • Formation of the Pyrazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and α,β-unsaturated carbonyl compounds.
  • Attachment of the Phenyl Ring: The phenyl group is introduced via coupling reactions, such as Suzuki-Miyaura coupling, involving aryl halides and boronic acids in the presence of palladium catalysts.
  • Formation of the Benzamide Group: This step involves reacting the phenyl-substituted pyrazole with benzoyl chloride derivatives in a basic medium like triethylamine.

3-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]butanamide has various applications across different fields:

  • Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
  • Biology: The compound is investigated for its potential as an enzyme inhibitor or receptor modulator.
  • Medicine: It is explored for therapeutic uses due to its anti-inflammatory, analgesic, and anticancer properties.
  • Industry: Utilized in developing agrochemicals and pharmaceuticals.

Interaction studies focus on the binding affinity of 3-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]butanamide to specific receptors or enzymes. Techniques such as molecular docking simulations, surface plasmon resonance, and enzyme inhibition assays are employed to quantitatively assess these interactions. These studies help elucidate the compound's mechanism of action and potential therapeutic effects.

Several compounds share structural similarities with 3-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]butanamide. Below are some notable examples:

Compound NameStructure FeaturesUnique Properties
4-(1H-pyrazol-1-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]butanamideContains both pyrazole and tetrazole ringsPotential antimicrobial properties
3,5-dimethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamideMethoxy groups enhance solubilityExhibits varied biological activities
N-benzoyl derivatives of pyrazolesBenzoyl group enhances reactivityKnown for anti-inflammatory effects

Uniqueness

The distinct combination of functional groups in 3-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]butanamide sets it apart from other similar compounds. Its unique structural features may contribute to specific biological activities that are not present in related compounds, making it a candidate for further pharmacological exploration.

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

243.137162174 g/mol

Monoisotopic Mass

243.137162174 g/mol

Heavy Atom Count

18

Dates

Last modified: 11-23-2023

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